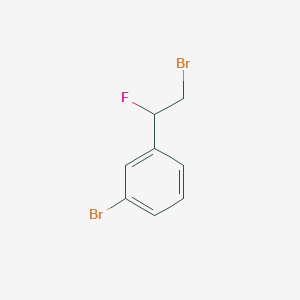

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

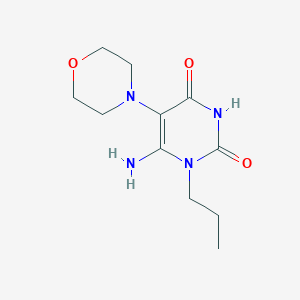

1-Bromo-3-(2-bromo-1-fluoroethyl)benzene is a chemical compound with the CAS Number: 1784579-97-0 . It has a molecular weight of 281.95 . The compound is liquid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid .Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , has been identified as a versatile starting material in organometallic synthesis. Its preparation and a number of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates have been detailed, highlighting its significance in this field of chemistry (Porwisiak & Schlosser, 1996).

Radiopharmaceutical Synthesis

The compound has been used in the radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene and a series of other substituted benzenes. These compounds hold promise as bifunctional labeling agents, a crucial aspect in the development of radiopharmaceuticals for imaging and therapy (Namolingam et al., 2001).

Chemical Reaction Mechanism Studies

The reactivity of halogen atoms in certain bromo-fluoro cyclopropanes during Friedel-Crafts reactions has been studied, providing insights into reaction mechanisms and product formation under different temperature conditions. This research offers valuable information on the selective reactivity of fluoro and bromo substituents in complex chemical reactions (Mu¨ller & Weyerstahl, 1975).

Fluorination Techniques

The direct fluorination of certain dibromovinylbenzene derivatives, closely related to 1-Bromo-3-(2-bromo-1-fluoroethyl)benzene, has been achieved using tetra-n-butylammonium fluoride. This method provides (Z)-1-(2-Bromo-1-fluorovinyl)benzenes with high yields and regioselectivities, demonstrating the compound's utility in fluorination chemistry (Zhao et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name |

1-bromo-3-(2-bromo-1-fluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAWYWGLICRGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

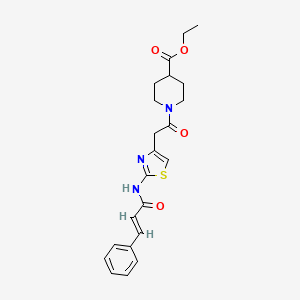

![(2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2607486.png)

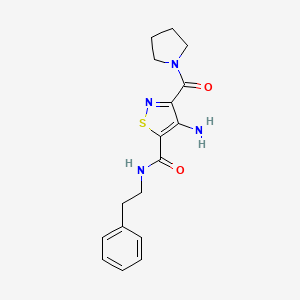

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)

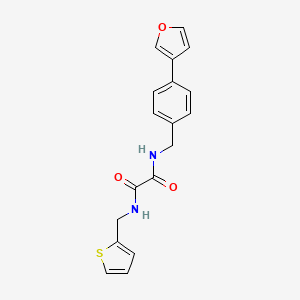

![4-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B2607494.png)

![N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2607495.png)